3-Morpholinocyclohexanamine
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Overview
Description
3-Morpholinocyclohexanamine is a chemical compound with the molecular formula C10H20N2O. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinocyclohexanamine typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method includes the Mannich reaction, where cyclohexanone reacts with formaldehyde and morpholine to form the desired product. The reaction is usually carried out in the presence of an acid catalyst at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Morpholinocyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
3-Morpholinocyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of corrosion inhibitors, surface-active agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Morpholinocyclohexanamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar chemical properties.
Cyclohexylamine: Another related compound with a cyclohexane ring and an amine group.
Piperidine: A heterocyclic amine with a structure similar to morpholine but without the ether oxygen.
Uniqueness
3-Morpholinocyclohexanamine is unique due to the presence of both the morpholine ring and the cyclohexane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-morpholin-4-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H20N2O/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h9-10H,1-8,11H2 |
InChI Key |
SEXZWQKXJFVBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N2CCOCC2)N |
Origin of Product |
United States |
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